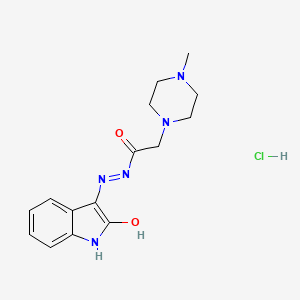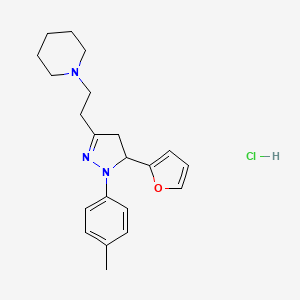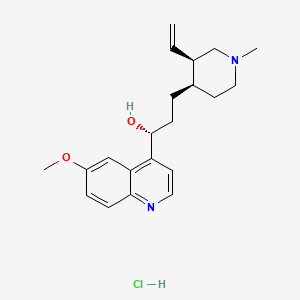
3-(3(R)-Ethenyl-1-methyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is a complex organic compound with significant applications in medicinal chemistry. This compound features a unique structure combining a piperidyl group, a quinolyl moiety, and a propanol backbone, making it a versatile molecule for various biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl typically involves multiple steps:
-
Formation of the Piperidyl Group: : The piperidyl group can be synthesized through a series of reactions starting from piperidine
-
Quinolyl Moiety Synthesis: : The quinolyl part is synthesized from aniline derivatives through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Coupling Reactions: : The piperidyl and quinolyl intermediates are then coupled using a suitable linker, such as a propanol derivative. This step often involves the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the desired bond.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction conditions.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidyl and quinolyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the quinolyl moiety using agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the quinolyl ring. Halogenation and nitration are common substitution reactions facilitated by reagents like halogens (Cl₂, Br₂) and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and interactions at the molecular level.
Medicine
Medically, 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its role as an antimicrobial or anticancer agent.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a key component in the synthesis of various active ingredients.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidyl group is known to interact with neurotransmitter receptors, while the quinolyl moiety can intercalate with DNA, affecting transcription and replication processes. The propanol backbone facilitates the overall binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
Quinine: Shares the quinolyl moiety but differs in the side chain structure.
Piperidine: Contains the piperidyl group but lacks the quinolyl and propanol components.
Chloroquine: Similar in having a quinolyl moiety but with different substituents and therapeutic applications.
Uniqueness
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is unique due to its combined structural features, which confer specific biochemical properties and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
83272-94-0 |
|---|---|
分子式 |
C21H29ClN2O2 |
分子量 |
376.9 g/mol |
IUPAC 名称 |
(1R)-3-[(3R,4R)-3-ethenyl-1-methylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-14-23(2)12-10-16(15)5-8-21(24)18-9-11-22-20-7-6-17(25-3)13-19(18)20;/h4,6-7,9,11,13,15-16,21,24H,1,5,8,10,12,14H2,2-3H3;1H/t15-,16+,21+;/m0./s1 |
InChI 键 |
DQEYUSYZNCHAPH-VHWSNQOYSA-N |
手性 SMILES |
CN1CC[C@H]([C@H](C1)C=C)CC[C@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
规范 SMILES |
CN1CCC(C(C1)C=C)CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
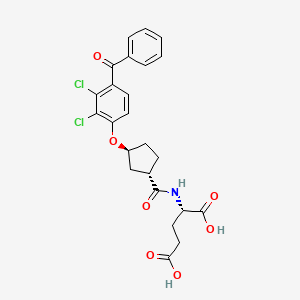
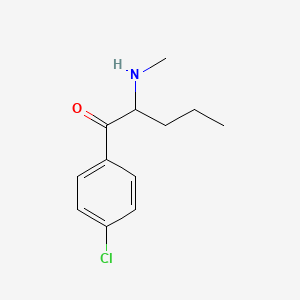

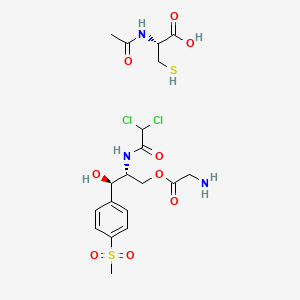

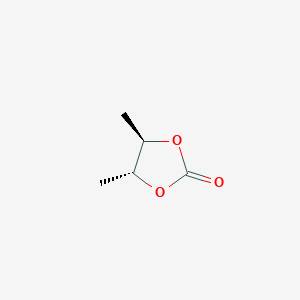
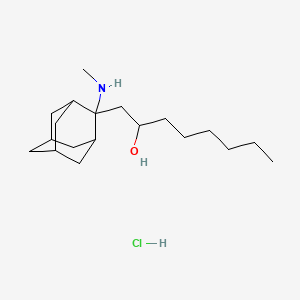
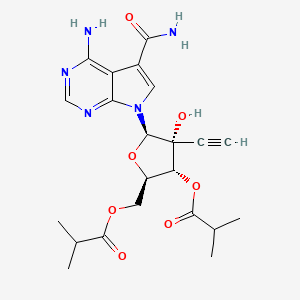

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
